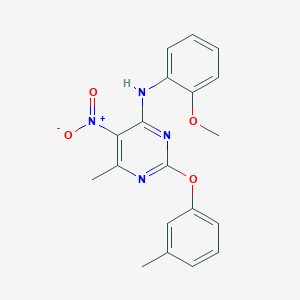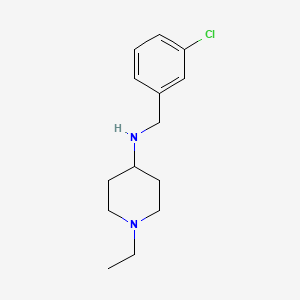
1-benzyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-4-piperidinamine, commonly known as BTNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BTNP belongs to the class of piperidine derivatives and has been studied for its ability to interact with various biological targets.
作用機序
BTNP is believed to exert its therapeutic effects through its interaction with various biological targets. It has been shown to act as a dopamine receptor antagonist, serotonin receptor antagonist, and sigma-1 receptor agonist. These interactions are thought to modulate neurotransmitter release and signaling pathways, leading to the observed therapeutic effects of BTNP. However, further research is needed to fully understand the mechanism of action of BTNP.
Biochemical and Physiological Effects
BTNP has been shown to have a range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release and signaling pathways, leading to alterations in behavior and mood. Additionally, BTNP has been shown to have analgesic properties, reducing pain sensitivity in animal models. However, the full extent of the biochemical and physiological effects of BTNP is still being investigated.
実験室実験の利点と制限
BTNP has several advantages for use in scientific research. It is relatively easy to synthesize and purify, making it a viable option for use in laboratory experiments. Additionally, BTNP has a well-defined mechanism of action, making it a useful tool for investigating the role of various biological targets in disease states. However, there are also limitations to the use of BTNP in laboratory experiments. It has limited solubility in aqueous solutions, making it difficult to administer in vivo. Additionally, the potential for off-target effects and toxicity must be carefully considered when using BTNP in laboratory experiments.
将来の方向性
There are several potential future directions for research on BTNP. One area of interest is the development of more potent and selective derivatives of BTNP. Additionally, further research is needed to fully understand the mechanism of action of BTNP and its potential therapeutic applications. Finally, the development of more effective methods for administering BTNP in vivo could significantly improve its potential as a therapeutic agent.
Conclusion
In conclusion, BTNP is a promising compound that has gained significant attention in the field of scientific research. Its potential therapeutic properties have been investigated extensively, and it has been shown to interact with various biological targets. While there are limitations to the use of BTNP in laboratory experiments, its relative ease of synthesis and well-defined mechanism of action make it a useful tool for investigating the role of various biological targets in disease states. Further research is needed to fully understand the potential of BTNP as a therapeutic agent.
合成法
BTNP can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydro-1-naphthalenamine with benzyl chloride and piperidine in the presence of a base. The resulting product can be purified through recrystallization to obtain a pure form of BTNP. The synthesis of BTNP has been optimized to improve yield and purity, making it a viable option for scientific research.
科学的研究の応用
BTNP has been studied extensively for its potential therapeutic properties. It has been shown to interact with various biological targets, including dopamine receptors, serotonin receptors, and the sigma-1 receptor. BTNP has been investigated for its potential use in treating various neurological disorders, including depression, anxiety, and addiction. Additionally, BTNP has been studied for its potential use as an analgesic and as a treatment for neuropathic pain.
特性
IUPAC Name |
1-benzyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2/c1-2-7-18(8-3-1)17-24-15-13-20(14-16-24)23-22-12-6-10-19-9-4-5-11-21(19)22/h1-5,7-9,11,20,22-23H,6,10,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIOJDQZFQIQEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-5-({[2-(1-pyrrolidinyl)phenyl]amino}methyl)phenol trifluoroacetate (salt)](/img/structure/B5198506.png)

![5-bromo-2-chloro-N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5198519.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-(2-phenylethyl)thiourea](/img/structure/B5198534.png)
![N-methyl-N-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5198540.png)
![N-[4-(4-thiomorpholinylmethyl)phenyl]acetamide](/img/structure/B5198548.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide](/img/structure/B5198569.png)



![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-fluorophenyl)-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B5198596.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5198600.png)
![4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5198610.png)
